molecular formula C7H18Cl2N2 B1522151 (4-Methylcyclohexyl)hydrazine dihydrochloride CAS No. 1209337-77-8

(4-Methylcyclohexyl)hydrazine dihydrochloride

Cat. No. B1522151
M. Wt: 201.13 g/mol
InChI Key: LLSHXSSFHDVGIL-UHFFFAOYSA-N
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Description

“(4-Methylcyclohexyl)hydrazine Dihydrochloride” is a research chemical with the CAS number 1209337-77-8 . It is a nitrogen compound and is considered a useful building block in various research contexts .


Molecular Structure Analysis

The molecular formula of “(4-Methylcyclohexyl)hydrazine Dihydrochloride” is C7H18Cl2N2 . The molecular weight is 201.14 g/mol . The compound has a complexity of 75 and a topological polar surface area of 38 .


Physical And Chemical Properties Analysis

“(4-Methylcyclohexyl)hydrazine Dihydrochloride” has a molecular weight of 201.14 and a molecular formula of C7H18Cl2N2 . It has a covalently-bonded unit count of 3, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 4 . The compound is canonicalized .

Scientific Research Applications

Fluorescence Probing in Biological and Environmental Samples

(Zhu et al., 2019) developed a ratiometric fluorescent probe for detecting hydrazine in biological and environmental samples. This probe, based on intramolecular charge transfer, can detect hydrazine with a low detection limit and large Stokes shift, making it suitable for quantitative determination in environmental water systems and fluorescence imaging in cells and zebrafish.

Antiproliferative Properties in Cancer Research

Research by (Ismail et al., 2016) found that certain tropane-based compounds, synthesized using hydrazine, exhibited significant antitumor properties against human tumor cell lines. These findings highlight the potential of hydrazine derivatives in developing new anticancer therapies.

Inhibitory Effects on Human Monoamine Oxidase

(Chimenti et al., 2010) investigated hydrazine derivatives for their ability to selectively inhibit human monoamine oxidase B, an enzyme linked to neurodegenerative diseases. This research contributes to the understanding of the potential therapeutic use of hydrazine derivatives in treating conditions like Parkinson's disease.

Detection and Monitoring of Environmental Pollutants

(Tahernejad-Javazmi et al., 2018) developed a nanostructure-amplified sensor for the detection of hydrazine and 4-chlorophenol in water. This research is crucial for monitoring these pollutants, ensuring environmental safety and public health.

Antimicrobial Activity of Heterocyclic Compounds

(Azab et al., 2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, including hydrazine derivatives, and found them to have high antibacterial activities. This study paves the way for the development of new antibacterial agents.

Serotonin Antagonist and Anti-anxiety Activities

(Abdalla et al., 2008) conducted research on hydrazine-derived pyrrolidine derivatives as potential serotonin antagonists and anti-anxiety agents. Their findings suggest these compounds could be promising candidates for treating anxiety disorders.

properties

IUPAC Name

(4-methylcyclohexyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-2-4-7(9-8)5-3-6;;/h6-7,9H,2-5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSHXSSFHDVGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylcyclohexyl)hydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Methylcyclohexyl)hydrazine dihydrochloride
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(4-Methylcyclohexyl)hydrazine dihydrochloride
Reactant of Route 3
(4-Methylcyclohexyl)hydrazine dihydrochloride
Reactant of Route 4
(4-Methylcyclohexyl)hydrazine dihydrochloride
Reactant of Route 5
(4-Methylcyclohexyl)hydrazine dihydrochloride
Reactant of Route 6
(4-Methylcyclohexyl)hydrazine dihydrochloride

Citations

For This Compound
1
Citations
HH Fox, JT Gibas - The Journal of Organic Chemistry, 1953 - ACS Publications
The advantages to be derived from the remarkable in vivo activity and rela-tive atoxicity of thealkylidene, arylalkylidene, and the sugar derivatives of isonicotinylhydrazine (1, 2) are …
Number of citations: 72 pubs.acs.org

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